ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoate
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Overview
Description
Ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoate: is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazines are heterocyclic aromatic organic compounds, and this particular compound features a pyridazine ring substituted with a pyrazole group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as pyridazine derivatives and pyrazole derivatives, under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would be optimized for efficiency, cost-effectiveness, and environmental safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution Reactions: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a pharmacophore in drug design. Its structural features may interact with biological targets, leading to the development of new therapeutic agents.
Medicine: In medicine, ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoate may be explored for its pharmacological properties. It could be used in the development of drugs targeting various diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it valuable in various industrial applications.
Mechanism of Action
The mechanism by which ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoate exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate: This compound is structurally similar but features a trifluoromethyl group instead of the pyridazine ring.
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester: This compound has a phenyl group instead of the pyridazine ring.
Uniqueness: Ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-19-12(18)9(2)16-11(17)6-5-10(14-16)15-8-4-7-13-15/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXSHDGAYZJAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C(=O)C=CC(=N1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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